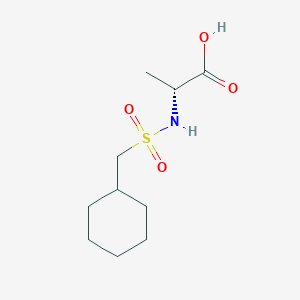

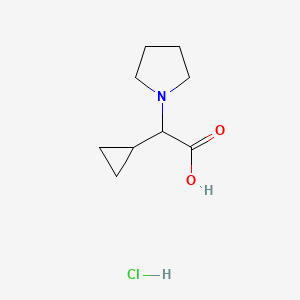

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid (CHMSP) is an organic compound belonging to the family of sulfonamides. It is an important intermediate in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antimalarials. CHMSP is also used in the production of a variety of other compounds, such as polymers, pharmaceuticals, and agrochemicals. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for CHMSP.

Applications De Recherche Scientifique

Synthesis and Catalysis

The chemical compound (2R)-2-cyclohexylmethanesulfonamidopropanoic acid and its derivatives are significant in the synthesis of chiral ligands for metal complexes, playing a crucial role in asymmetric catalysis. A study by Karamé et al. (2003) detailed the synthesis of chiral N4 Schiff bases from (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, demonstrating their utility as ligands for Co, Cu, and Ni complexes. These complexes have potential applications in homogeneous asymmetric catalysis for various reactions, underscoring the importance of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid in facilitating enantioselective synthesis processes (Karamé, Tommasino, Faure, & Lemaire, 2003).

Drug Metabolism and Biocatalysis

The applications of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid extend into drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the production of metabolites in quantities sufficient for NMR spectroscopy, aiding in the comprehensive structural characterization of drug metabolites. The study exemplifies the role of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in enhancing our understanding of drug metabolism through microbial-based surrogate biocatalytic systems (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Molecular Interactions and Self-Assembly

Further research into sulfonamide derivatives, including those related to (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, has illuminated their role in the formation of discrete molecular assemblies. Studies have shown how these compounds engage in charged hydrogen bonding and van der Waals interactions, leading to the formation of helical structures and complex packing patterns. This area of research highlights the potential of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in materials science and nanostructure fabrication, where controlled self-assembly and molecular interactions are fundamental (Lee, Kim, Lee, Lah, & Hong, 2007).

Propriétés

IUPAC Name |

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBRBUDYHVVPNH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

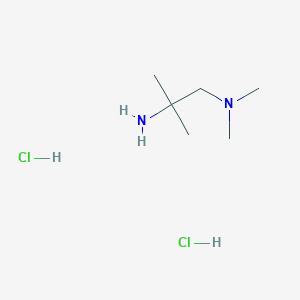

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

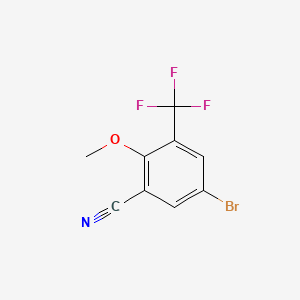

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)